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L-Glutamine-1-13C

Reductive carboxylation Metabolic flux analysis Isotopologue distribution

Quantifying reductive carboxylation or endogenous glutamine production? Unlabeled or uniformly labeled tracers generate ambiguous flux data. L-Glutamine-1-13C (CAS 159663-16-8) solves this with site-specific C1 labeling: • ≥99 atom % 13C, chemical purity ≥98% • Retained during reductive carboxylation (cancer metabolism); lost as CO2 in oxidative TCA • Validated for bolus injection method (human endoRa) and 13C NMR (no J-coupling splitting) Procurement ready: targeted LC-MS/MS MRM transitions without specialized flux infrastructure.

Molecular Formula C5H10N2O3
Molecular Weight 147.14 g/mol
CAS No. 159663-16-8
Cat. No. B3323097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamine-1-13C
CAS159663-16-8
Molecular FormulaC5H10N2O3
Molecular Weight147.14 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(C(=O)O)N
InChIInChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i5+1
InChIKeyZDXPYRJPNDTMRX-YTCQKPCCSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutamine-1-13C (CAS 159663-16-8) for Metabolic Tracer and Flux Analysis Procurement Guide


L-Glutamine-1-13C (CAS 159663-16-8) is a stable isotope-labeled amino acid in which the carbon atom at position 1 (the carboxyl carbon) of L-glutamine is substituted with carbon-13 . The compound has a molecular weight of 147.14 g/mol (M+1 mass shift relative to unlabeled L-glutamine, 146.14 g/mol), isotopic enrichment typically specified as ≥99 atom % 13C, and chemical purity ≥98% [1]. It is manufactured as a site-specifically labeled isotopologue intended for use as a metabolic tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications .

Tracer Design Site-specific carboxyl 13C label for glutamine pathway tracing
Platform Fit Compatible with LC-MS/MS and 13C NMR metabolic analysis
Enrichment Level High isotopic enrichment supports low-background quantitation

Why L-Glutamine-1-13C Cannot Be Substituted with Unlabeled L-Glutamine or Alternative Isotopologues Without Experimental Redesign


L-Glutamine-1-13C is a site-specific isotopologue whose labeling pattern at the C1 carboxyl position determines the specific metabolites that can be distinguished and the metabolic pathways that can be resolved [1]. Unlabeled L-glutamine (CAS 56-85-9) provides no mass shift, rendering it invisible to MS-based tracer detection. Uniformly labeled L-Glutamine-13C5 (CAS 184161-19-1) produces a +5 Da mass shift and generates different isotopologue distributions in downstream metabolites; its selection versus L-Glutamine-1-13C is a deliberate experimental design choice that fundamentally alters which fluxes can be estimated [2]. Interchanging these compounds without adjusting analytical methods and computational models results in invalid or non-comparable flux data [3].

Form
Mass Shift
Pathway Discrimination
L-Glutamine-1-13C (target)
+1 Da (M+1)
Retains C1 for reductive carboxylation tracking
Unlabeled L-glutamine
No mass shift
Invisible to MS tracer; flux data cannot be acquired
L-Glutamine-13C5 (uniform)
+5 Da (M+5)
Different isotopologue distributions; alters flux model interpretation

Quantitative Differentiation Evidence for L-Glutamine-1-13C Versus Closest Analogs


Selective Pathway Resolution: L-Glutamine-1-13C Enables Specific Reductive Carboxylation Tracking Compared to L-Glutamine-13C5

In a head-to-head tracer study in shrimp hemocytes, [1-13C]glutamine (M1 gln) and [U-13C]glutamine (M5 gln) were administered in parallel to infected shrimp at doses of 800 μg/g and 400 μg/g, respectively [1]. The [1-13C]glutamine tracer specifically enabled the tracing of metabolites derived from the reductive glutamine pathway, with labeled carbon incorporation into M3 isotopologues of fumarate, malate, oxaloacetate, and aspartate, as well as M5 isotopologues of isocitrate and citrate [1]. The differential labeling patterns arise because the C1 carbon of glutamine is lost as CO2 during oxidative TCA cycle metabolism, whereas it is retained during reductive carboxylation, providing a binary pathway discrimination that uniformly labeled glutamine cannot achieve.

Pathway Resolution
Head-to-head
Target: M3 isotopologues (Fum, Mal, Oac, Asp) in reductive pathway. Comparator: M4 isotopologues in oxidative TCA.
Enables specific reductive carboxylation flux analysis
In vivo shrimp hemocyte model; LC-ESI-MS
Reductive carboxylation Metabolic flux analysis Isotopologue distribution

Human In Vivo Glutamine Kinetics: L-Glutamine-1-13C Bolus Method Reproducibility and Quantification

A tracer bolus injection method using [1-13C]glutamine was validated in healthy human volunteers to measure endogenous glutamine production rates [1]. Following a 3 mg/kg bolus injection of [1-13C]glutamine, arterial blood was sampled every 30 seconds for 10 minutes, then at increasing intervals up to 90 minutes to measure tracer enrichment decay [1]. The endogenous rate of appearance (endoRa) of glutamine in the post-absorptive state was quantified as 6.1 ± 0.9 µmol/kg/min, demonstrating the method's reproducibility and small inter-subject variation [1]. In contrast, unlabeled L-glutamine provides no measurable enrichment and cannot be used for kinetic flux calculations.

Endogenous Ra
Reported
6.1 ± 0.9 µmol/kg/min
Supports human glutamine kinetic modeling
Bolus method, healthy volunteers; 3 mg/kg dose
Glutamine kinetics Endogenous rate of appearance Human tracer studies

Isotopic Purity Specification: L-Glutamine-1-13C at ≥99 atom % 13C Enables High-Confidence Quantitation

L-Glutamine-1-13C is commercially available with isotopic purity of 99 atom % 13C and chemical purity ≥98% as determined by combustion analysis and chiral purity methods . The M+1 mass shift (147.14 g/mol vs. 146.14 g/mol for unlabeled L-glutamine) provides a clear mass spectrometric signature distinguishable from the natural abundance 13C background of approximately 1.1% . Lower-enrichment alternatives (e.g., <98 atom % 13C) introduce greater background signal from unlabeled isotopologues, reducing signal-to-noise ratio and quantification accuracy.

Isotopic Purity
Specification review
99 atom % 13C
May reduce natural abundance correction complexity
Supplier certificate; verify by lot
Isotopic enrichment Mass spectrometry Tracer quantitation

NMR Spectral Simplification: Single C1 Label Eliminates 13C-13C Coupling Artifacts Present in Uniformly Labeled Analogs

L-Glutamine-1-13C contains a single 13C nucleus at the C1 carboxyl position, which eliminates 13C-13C homonuclear scalar coupling (JCC) that complicates NMR spectra of uniformly labeled L-Glutamine-13C5 . In 13C NMR spectroscopy, uniformly labeled compounds exhibit extensive coupling networks that split signals into multiplets, reducing signal-to-noise ratio and complicating quantification. The site-specific C1 label produces a singlet resonance, simplifying spectral interpretation and improving quantification accuracy for the carboxyl carbon environment .

NMR Simplicity
Class-level inference
Single 13C singlet vs. uniform multiplet coupling networks
Simplifies 13C NMR spectral interpretation
Verify for specific field strength and solvent
13C NMR spectroscopy Spectral resolution J-coupling

Mass Shift Distinction: M+1 Signature of L-Glutamine-1-13C Enables Resolution from Unlabeled Endogenous Pool

L-Glutamine-1-13C produces a distinct M+1 mass shift (+1 Da) relative to unlabeled L-glutamine . This M+1 signature is used to track the incorporation of the labeled carbon into downstream metabolites via targeted LC-MS/MS methods [1]. In targeted metabolomics workflows for stable isotope labeling, the M+1 isotopologue can be distinguished from the natural abundance M+1 signal of unlabeled metabolites through appropriate correction algorithms, enabling quantification of fractional enrichment.

Mass Shift
Reported
M+1 shift (147.14 Da); single 13C at C1
Enables targeted MRM transition design
LC-MS/MS, ESI mode
Mass shift LC-MS/MS Isotopic labeling

Recommended Procurement and Application Scenarios for L-Glutamine-1-13C Based on Quantitative Evidence


Reductive Carboxylation Pathway Tracing in Cancer Metabolism

Procure L-Glutamine-1-13C for experiments specifically designed to quantify reductive glutamine metabolism—a pathway critical in cancer cells under hypoxia or mitochondrial dysfunction. As demonstrated in the shrimp hemocyte model [1], the C1 label is retained during reductive carboxylation but lost as CO2 during oxidative TCA cycle metabolism, enabling unambiguous pathway discrimination. This tracer is optimal for studies of IDH-mutant cancers, clear cell renal cell carcinoma, and other malignancies where reductive carboxylation supports biosynthesis under impaired oxidative metabolism.

Human In Vivo Glutamine Kinetic Studies Using Bolus Injection Protocol

Use L-Glutamine-1-13C for measuring endogenous glutamine production rates in human subjects via the validated bolus injection method [1]. The compound enables quantification of glutamine endoRa without requiring continuous tracer infusion, reducing protocol duration and subject burden. This application is directly relevant to clinical research in critical illness, parenteral nutrition assessment, and metabolic disorders where glutamine homeostasis is perturbed.

13C NMR-Based Structural and Metabolic Studies Requiring Simplified Spectra

Select L-Glutamine-1-13C for 13C NMR applications where spectral simplicity and high signal-to-noise ratio at the carboxyl carbon are required [1]. The absence of 13C-13C J-coupling eliminates multiplet splitting, facilitating integration and quantification of label incorporation. This scenario applies to protein NMR studies using labeled amino acid precursors and to real-time metabolic flux monitoring by NMR spectroscopy.

Targeted LC-MS/MS Workflows for Glutamine Carbon Tracing

Employ L-Glutamine-1-13C in targeted LC-MS/MS methods for stable isotope labeling analysis of glutaminolysis [1]. The M+1 mass shift enables specific MRM transitions that distinguish tracer-derived metabolites from the unlabeled endogenous pool. This application is suited for research groups seeking to implement targeted metabolomics approaches that do not require the specialized computational infrastructure of untargeted flux analysis [2].

Application
Selection Property
Validation Focus
Reductive carboxylation flux analysis
C1 carboxyl label retention in reductive pathway
Pathway discrimination in cell metabolism models
Human glutamine kinetic studies
Bolus-injection protocol compatibility
Endogenous production rate quantification
13C NMR metabolic tracking
Single 13C label eliminates J-coupling
Spectral simplification and integration accuracy
Targeted LC-MS/MS glutamine tracing
Distinct M+1 mass shift for MRM transitions
Tracer-specific metabolite quantitation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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